molecular formula C11H10BrN3O B15217303 N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide CAS No. 89250-36-2

N-[2-Bromo-4-(1H-imidazol-5-yl)phenyl]acetamide

Cat. No.: B15217303
CAS No.: 89250-36-2
M. Wt: 280.12 g/mol
InChI Key: TZQTTXLNMPIKSM-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is a compound that features a brominated phenyl ring and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide typically involves the bromination of an imidazole derivative followed by acylation. One common method includes the bromination of 1H-imidazole using bromine in acetic acid, followed by coupling with 2-bromo-4-nitroaniline under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of an imidazole N-oxide.

Scientific Research Applications

N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is not well-studied. compounds containing imidazole rings often interact with biological targets such as enzymes or receptors through hydrogen bonding and π-π interactions. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Bromo-4-(1H-imidazol-4-yl)phenyl)acetamide is unique due to the presence of both a brominated phenyl ring and an imidazole moiety, which can confer distinct electronic and steric properties. This makes it a versatile intermediate for the synthesis of various biologically active compounds and materials.

Properties

CAS No.

89250-36-2

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

N-[2-bromo-4-(1H-imidazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C11H10BrN3O/c1-7(16)15-10-3-2-8(4-9(10)12)11-5-13-6-14-11/h2-6H,1H3,(H,13,14)(H,15,16)

InChI Key

TZQTTXLNMPIKSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CN=CN2)Br

Origin of Product

United States

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